1,4a,7,7-Tetramethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4a,7,7-Tetramethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one is an organic compound that belongs to the class of naphthalenes. These compounds are characterized by a fused ring structure, which often imparts unique chemical and physical properties. This particular compound is notable for its multiple methyl groups and a ketone functional group, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4a,7,7-Tetramethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one typically involves multi-step organic reactions. Common starting materials might include simpler naphthalene derivatives, which are then subjected to alkylation, hydrogenation, and oxidation reactions under controlled conditions. Catalysts such as palladium or platinum may be used to facilitate hydrogenation, while strong acids or bases might be employed for alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure efficiency and yield. The use of automated systems for monitoring reaction conditions such as temperature, pressure, and pH would be essential to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1,4a,7,7-Tetramethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction would produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a model compound for studying enzyme interactions.
Medicine: Potential precursor for pharmaceutical compounds.
Industry: Could be used in the manufacture of fragrances or other specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The presence of the ketone group could facilitate interactions with nucleophiles, while the methyl groups might influence its hydrophobicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Tetralin: A hydrogenated derivative of naphthalene, used as a solvent and chemical intermediate.
Decalin: Another hydrogenated naphthalene derivative, used in industrial applications.
1,2,3,4-Tetrahydronaphthalene: Similar structure but with fewer methyl groups.
Uniqueness
1,4a,7,7-Tetramethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one is unique due to its specific arrangement of methyl groups and the presence of a ketone functional group
Properties
CAS No. |
61187-83-5 |
---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
1,4a,7,7-tetramethyl-4,5,6,8-tetrahydro-3H-naphthalen-2-one |
InChI |
InChI=1S/C14H22O/c1-10-11-9-13(2,3)7-8-14(11,4)6-5-12(10)15/h5-9H2,1-4H3 |
InChI Key |
MGKFIJFWUHGDQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(CCC2(CCC1=O)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.